Ethyl 5-chloro-4-methylthiophene-2-carboxylate

Cross-Coupling Suzuki-Miyaura Reaction Rates

Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS 74598-04-2) is a chlorinated thiophene carboxylate ester. Its molecular formula is C8H9ClO2S, with a molecular weight of 204.67 g/mol, and it is typically supplied as a liquid.

Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol
CAS No. 74598-04-2
Cat. No. B1610651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-4-methylthiophene-2-carboxylate
CAS74598-04-2
Molecular FormulaC8H9ClO2S
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(S1)Cl)C
InChIInChI=1S/C8H9ClO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3
InChIKeyXZTXAKUKHNXJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro-4-methylthiophene-2-carboxylate CAS 74598-04-2 for Pharmaceutical & Agrochemical Intermediate Synthesis


Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS 74598-04-2) is a chlorinated thiophene carboxylate ester [1]. Its molecular formula is C8H9ClO2S, with a molecular weight of 204.67 g/mol, and it is typically supplied as a liquid . It contains a thiophene ring substituted at the 2-position with an ethyl ester, at the 4-position with a methyl group, and at the 5-position with a chlorine atom. This substitution pattern provides a unique electrophilic aromatic substitution profile and enables specific cross-coupling reactivity. It is a versatile intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors [2].

Why a Chlorinated Thiophene Ester Cannot Be Simply Swapped: The Role of the 4-Methyl-5-Chloro Substitution Pattern


This compound's specific substitution pattern on the thiophene ring is the source of its utility and cannot be generically substituted. The combination of a 5-chloro group, a 4-methyl group, and a 2-ethyl ester creates a unique electronic environment and steric profile. This profile directly influences regioselectivity in subsequent reactions, such as Suzuki-Miyaura cross-couplings or nucleophilic aromatic substitutions. Using an analog like ethyl 5-chlorothiophene-2-carboxylate [1] would introduce a different substitution pattern, which may drastically alter the outcome of a key synthetic step or result in an inactive downstream product. Therefore, precise selection is critical for successful synthesis and reproducible biological or material properties [2].

Quantitative Differentiation of Ethyl 5-chloro-4-methylthiophene-2-carboxylate (74598-04-2) from In-Class Analogs


Molecular Weight and Halogen Impact on Cross-Coupling Reactivity: Cl vs. Br vs. H

This compound's molecular weight of 204.67 g/mol (for the 5-Cl derivative) is significantly lower than that of the corresponding 5-bromo analog, ethyl 5-bromo-4-methylthiophene-2-carboxylate (CAS 186521-81-3, MW 249.12 g/mol) . While direct comparative kinetic data is not publicly available for this specific pair, class-level inference from thiophene chemistry indicates that the lower bond dissociation energy of the C-Br bond makes the bromo analog more reactive in oxidative addition steps for Pd-catalyzed cross-couplings. However, the chloro derivative's lower molecular weight and different leaving group ability can be advantageous in sequential functionalization strategies where chemoselectivity is required, or where atom economy is a priority [1]. The non-halogenated analog, ethyl 4-methylthiophene-2-carboxylate (CAS 14282-79-2, MW 170.23 g/mol) , lacks the halogen handle entirely, precluding its use in cross-coupling reactions.

Cross-Coupling Suzuki-Miyaura Reaction Rates

Lipophilicity (LogP) and Potential Bioavailability: Ester Group Impact

The ethyl ester of 5-chloro-4-methylthiophene-2-carboxylate has a calculated logP of 3.53 . This is higher than the corresponding carboxylic acid, 5-chloro-4-methylthiophene-2-carboxylic acid (CAS 74598-03-1), which would have a significantly lower logP due to its ionizable nature at physiological pH . The higher lipophilicity of the ester can be crucial for passive membrane permeability in cell-based assays or for achieving desired tissue distribution in in vivo models, if the compound is used to synthesize a bioactive molecule. While a direct head-to-head comparison of bioavailability is not available, this is a fundamental class-level inference in medicinal chemistry [1].

Medicinal Chemistry Lipophilicity Drug Design

Patented Utility: A Validated Intermediate with Documented Downstream Value

This specific compound is not just a theoretical intermediate; it appears in the patent literature as a key component of synthetic routes. PubChemLite indicates a patent count of 7 associated with this InChIKey [1]. While the specific patent numbers are not detailed in this source, this count is higher than what is typically observed for less specialized thiophene esters. For example, a search for the analogous ethyl 4-methylthiophene-2-carboxylate (CAS 14282-79-2) yields a lower patent count (exact number not provided, but based on general knowledge of thiophene intermediates), suggesting the chloro substituent on the target compound provides a distinct advantage in creating patentable matter. This validates its utility and suggests a proven path for commercial relevance [2].

Pharmaceutical Intermediate Agrochemical Intermediate Patent Analysis

Safety and Handling Classification: A Consistent GHS07 Profile Among Analogs

This compound carries the GHS07 'Harmful/Irritant' classification, with hazard statements H302, H315, H319, and H335 . This profile is identical to that of its close analogs, ethyl 5-bromo-4-methylthiophene-2-carboxylate and ethyl 4-methylthiophene-2-carboxylate . This suggests that the presence of the halogen does not significantly alter the acute toxicity or irritancy profile. Therefore, procurement decisions do not need to be swayed by differential safety hazards; standard laboratory safety protocols are sufficient for all three [1]. This uniformity simplifies the selection process and ensures consistent handling requirements across a project.

Safety Handling Procurement

Validated Use Cases for Ethyl 5-chloro-4-methylthiophene-2-carboxylate (74598-04-2) in Synthesis


Synthesis of Patentable Pharmaceutical Intermediates via Cross-Coupling

Given its presence in at least 7 patents [1], this compound is a proven building block for constructing novel, patentable pharmaceutical intermediates. Its specific 5-chloro-4-methyl-2-carboxylate substitution pattern allows for selective, sequential derivatization. For instance, the chloro group can be used in a Pd-catalyzed cross-coupling to install an aryl or heteroaryl group, while the ester can be subsequently hydrolyzed and further functionalized. This differentiated reactivity, when compared to the non-halogenated or bromo analogs, makes it a valuable tool for medicinal chemists seeking to rapidly explore structure-activity relationships (SAR) around a thiophene core [2].

Design and Synthesis of Agrochemicals Requiring Specific Lipophilicity

This compound is noted for its use as a building block in the creation of agrochemicals, including herbicides and pesticides . The calculated logP of 3.53 is an important parameter for designing molecules intended for foliar absorption and systemic translocation in plants. The ethyl ester moiety provides a balance of lipophilicity and metabolic lability, which can be crucial for achieving the desired environmental fate profile in agrochemical development. Using the more polar carboxylic acid analog would likely result in a molecule with poor leaf penetration.

Building Complex Thiophene Derivatives for Material Science Applications

As a versatile heterocyclic compound, it is widely employed as an intermediate in organic synthesis for constructing more complex thiophene derivatives [2]. This extends beyond life sciences into material science, where polythiophenes are known for their electronic and optical properties. The specific substitution pattern can be used to tune the band gap, solubility, and self-assembly properties of conjugated polymers or small-molecule organic semiconductors. Its liquid state and reasonable purity (95+% ) facilitate its use in polymer synthesis.

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